![molecular formula C18H13F3N2O2S B12150634 (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12150634.png)
(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of methoxybenzylidene and trifluoromethylphenyl groups further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step involves the cyclization of appropriate thiourea derivatives with α-halo ketones under basic conditions to form the thiazolidinone ring.
Introduction of Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 2-methoxybenzaldehyde in the presence of a suitable catalyst.
Addition of Trifluoromethylphenyl Group:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylidene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
Uniqueness
(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of both methoxybenzylidene and trifluoromethylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in anticancer applications. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
- Molecular Formula : C20H18F3N3O2S
- Molecular Weight : 421.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of thiazolidine derivatives often involves the condensation of aromatic aldehydes with thioketones or isothiocyanates. In this case, the compound was synthesized through a multi-step process involving:
- Preparation of the thiazolidine core.
- Introduction of the methoxybenzylidene and trifluoromethylphenyl groups via appropriate coupling reactions.
- Characterization through NMR and IR spectroscopy to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including our compound of interest. The following findings summarize its biological activity:
- Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative effects against various cancer cell lines including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) with IC50 values ranging from 13.56 to 17.8 μM .
-
Mechanism of Action :
- Induction of Apoptosis: Flow cytometric analysis revealed that treatment with the compound increased apoptosis in HT-29 cells from 3.1% to 31.4%. This was associated with an increase in pro-apoptotic protein BAX (4.8-fold) and a decrease in anti-apoptotic Bcl-2 (2.8-fold) levels .
- Caspase Activation: The compound enhanced caspase-8 and caspase-9 levels by 1.7 and 3.2-fold respectively, indicating activation of the intrinsic apoptotic pathway .
VEGFR-2 Inhibition
The compound has been identified as a VEGFR-2 inhibitor, which is crucial for tumor angiogenesis:
- IC50 Value : The compound demonstrated an IC50 value of 0.081 μM against VEGFR-2, indicating potent inhibitory activity .
- Molecular Docking Studies : Computational analyses suggest strong binding affinity to the active site of VEGFR-2, supported by molecular dynamics simulations that elucidated the binding interactions and stability of the complex .
Case Studies
A significant study focused on the design and evaluation of various thiazolidine derivatives for their anticancer properties:
- Study Design : Researchers synthesized a series of compounds based on structural modifications to enhance potency against cancer cell lines.
- Results : The lead compound exhibited superior activity compared to others in the series, establishing a structure–activity relationship that could guide future drug development .
Properties
Molecular Formula |
C18H13F3N2O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13F3N2O2S/c1-25-14-9-5-2-6-11(14)10-15-16(24)23-17(26-15)22-13-8-4-3-7-12(13)18(19,20)21/h2-10H,1H3,(H,22,23,24)/b15-10- |
InChI Key |
HIBIPDOQLNXDRW-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2 |
Origin of Product |
United States |
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